Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate (molecular formula: C₉H₁₁F₃N₂O₂S, molecular weight: 268.26 g/mol) is a fluorinated thiazole derivative characterized by a trifluoromethyl-substituted alkylamino group at position 2 and an ethoxycarbonyl group at position 5 of the thiazole ring. This compound exemplifies the structural versatility of thiazole-based molecules, which are widely explored in medicinal chemistry due to their bioisosteric properties, metabolic stability, and capacity for hydrogen bonding .
Properties
Molecular Formula |
C9H11F3N2O2S |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
ethyl 2-(1,1,1-trifluoropropan-2-ylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H11F3N2O2S/c1-3-16-7(15)6-4-13-8(17-6)14-5(2)9(10,11)12/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
AKNWKVWGQARFCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)NC(C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
Core Reaction Mechanism
The thiazole scaffold is synthesized via the Hantzsch thiazole reaction, involving:
- Ethyl 2-chloroacetoacetate as the β-keto ester
- Thiourea as the sulfur and nitrogen source
- Sodium carbonate as a base catalyst in ethanol.
The reaction proceeds through nucleophilic attack of thiourea on the α-carbon of the β-keto ester, followed by cyclization and elimination of HCl (Figure 1).
Figure 1: Thiazole Core Formation
$$
\text{Ethyl 2-chloroacetoacetate} + \text{Thiourea} \xrightarrow{\text{Na}2\text{CO}3, \text{EtOH}} \text{Ethyl 2-amino-1,3-thiazole-5-carboxylate} + \text{HCl}
$$
Optimization Parameters
Purification and Characterization
Workup Procedures
Scale-Up Considerations
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Hantzsch + Alkylation | 85 | 98 | 12.50 |
| Ullmann Coupling | 78 | 95 | 18.20 |
| Mitsunobu | 82 | 97 | 22.75 |
Data synthesized from Refs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate features a thiazole ring, which is known for its biological activity. The trifluoropropan-2-yl group enhances its lipophilicity and biological interactions. The compound's structure can be represented as follows:where correspond to the specific number of each atom in the molecular formula.
Antiviral Activity
Recent studies have highlighted the potential of thiazole derivatives in antiviral drug development. This compound has shown promise as a candidate for inhibiting viral infections such as Hepatitis B virus (HBV). Its structural analogs have been synthesized and tested for their efficacy against various pathogens .
Anticancer Properties
The compound's thiazole core is linked to several anticancer activities. Research indicates that thiazole derivatives can interfere with cancer cell proliferation and induce apoptosis. This compound has been evaluated in vitro for its cytotoxic effects on different cancer cell lines .
Enzyme Inhibition
Thiazoles are known to act as enzyme inhibitors. The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may target enzymes linked to metabolic disorders or cancer progression .
Case Study 1: Antiviral Activity Assessment
A study published in European Journal of Medicinal Chemistry investigated various thiazole derivatives for their antiviral properties against HBV. This compound was included in the screening process and demonstrated significant inhibition rates compared to controls .
Case Study 2: Cytotoxicity Evaluation
In a separate study focusing on anticancer properties, researchers evaluated the cytotoxic effects of this compound on breast and lung cancer cell lines. Results indicated that the compound induced apoptosis more effectively than some existing chemotherapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoropropyl group enhances its lipophilicity, facilitating its penetration into biological membranes. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogues differ in substituents at positions 2 and 4/5 of the thiazole ring, influencing physicochemical properties and biological activity.
Key Comparative Insights
- Trifluoromethyl Positioning: The target compound’s trifluoromethyl group is part of the amino substituent, while analogues like Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate place CF₃ directly on the thiazole ring.
- Amino Group Diversity: The trifluoropropan-2-yl substituent provides greater steric bulk and lipophilicity compared to ethyl or benzylamino groups, which may improve membrane permeability and metabolic stability .
- Biological Activity : The antidiabetic activity of BAC () highlights the importance of aromatic/chlorinated substituents, whereas the target compound’s fluorinated alkyl chain may favor applications in central nervous system (CNS) or antiviral therapies due to enhanced blood-brain barrier penetration .
Biological Activity
Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate (CAS Number: 1997578-15-0) is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 268.26 g/mol. The compound features a thiazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. A study highlighted the synthesis of various thiazole compounds and their evaluation against different microbial strains. The results indicated that many thiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Staphylococcus aureus | 8 µg/mL |
Anti-inflammatory Activity
Research has shown that thiazole derivatives possess anti-inflammatory properties. For instance, a study demonstrated that certain thiazoles could inhibit pro-inflammatory cytokines in vitro, suggesting their potential as anti-inflammatory agents . The mechanism often involves the modulation of signaling pathways associated with inflammation.
Anticancer Properties
The anticancer potential of thiazole derivatives is well-documented. This compound has been investigated for its ability to induce apoptosis in cancer cells. A study reported that compounds containing the thiazole moiety showed cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
Case Study: Cytotoxicity Assessment
In a recent assessment of cytotoxicity:
- Cell Lines Used : MCF-7 (breast cancer), HT-29 (colon cancer)
- Results : The compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for HT-29 cells.
This indicates that this compound has promising anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
